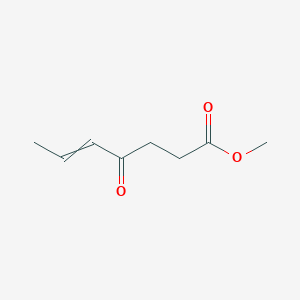
5-Oxo-5-(6-(6-(pyridin-2-yl)-1,2,4,5-tetrazin-3-yl)pyridin-3-ylamino)pentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Oxo-5-[[6-[6-(2-pyridinyl)-1,2,4,5-tetrazin-3-yl]-3-pyridinyl]amino]pentanoic acid is a complex organic compound with a unique structure that includes pyridine and tetrazine rings
Vorbereitungsmethoden
The synthesis of 5-Oxo-5-[[6-[6-(2-pyridinyl)-1,2,4,5-tetrazin-3-yl]-3-pyridinyl]amino]pentanoic acid typically involves multiple steps, starting with the preparation of the pyridine and tetrazine intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact .
Analyse Chemischer Reaktionen
5-Oxo-5-[[6-[6-(2-pyridinyl)-1,2,4,5-tetrazin-3-yl]-3-pyridinyl]amino]pentanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium, and specific temperatures and pressures to optimize the reaction .
Wissenschaftliche Forschungsanwendungen
5-Oxo-5-[[6-[6-(2-pyridinyl)-1,2,4,5-tetrazin-3-yl]-3-pyridinyl]amino]pentanoic acid has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: It is used in the study of enzyme interactions and as a probe for biological assays.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Oxo-5-[[6-[6-(2-pyridinyl)-1,2,4,5-tetrazin-3-yl]-3-pyridinyl]amino]pentanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
5-Oxo-5-[[6-[6-(2-pyridinyl)-1,2,4,5-tetrazin-3-yl]-3-pyridinyl]amino]pentanoic acid can be compared with other similar compounds, such as:
Pentanoic acid: A simpler compound with a similar backbone but lacking the pyridine and tetrazine rings.
Phenylacetylglutamine: A compound with a similar structure but different functional groups and applications.
The uniqueness of 5-Oxo-5-[[6-[6-(2-pyridinyl)-1,2,4,5-tetrazin-3-yl]-3-pyridinyl]amino]pentanoic acid lies in its complex structure and diverse range of applications, making it a valuable compound for scientific research and industrial use.
Eigenschaften
Molekularformel |
C17H15N7O3 |
|---|---|
Molekulargewicht |
365.3 g/mol |
IUPAC-Name |
5-oxo-5-[[6-(6-pyridin-2-yl-1,2,4,5-tetrazin-3-yl)pyridin-3-yl]amino]pentanoic acid |
InChI |
InChI=1S/C17H15N7O3/c25-14(5-3-6-15(26)27)20-11-7-8-13(19-10-11)17-23-21-16(22-24-17)12-4-1-2-9-18-12/h1-2,4,7-10H,3,5-6H2,(H,20,25)(H,26,27) |
InChI-Schlüssel |
OAEIUAVGRMEVBS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C2=NN=C(N=N2)C3=NC=C(C=C3)NC(=O)CCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


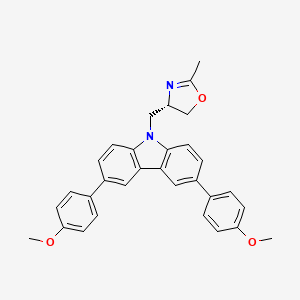
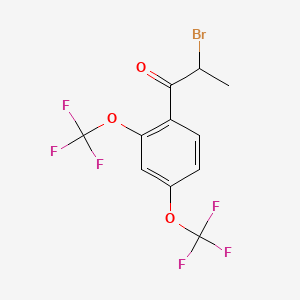
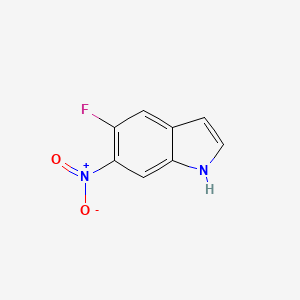


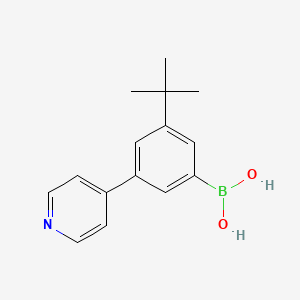

![2-[[6-(3-Aminopiperidin-1-yl)-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]-4-fluorobenzonitrile](/img/structure/B14075092.png)

![Tert-butyl 1,1-difluoro-5-azaspiro[2.3]hexane-5-carboxylate](/img/structure/B14075109.png)
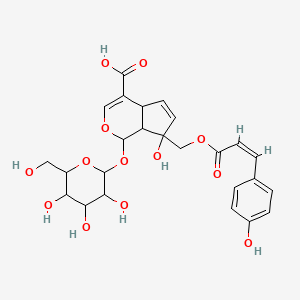
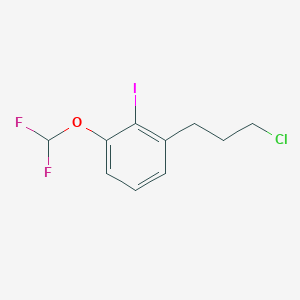
![1,2,3,4,6,7,8,8a-Octahydropyrrolo[1,2-a]pyrazine;hydrobromide](/img/structure/B14075130.png)
